molecular formula C13H10N4O B12011877 1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol CAS No. 281191-96-6

1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol

Cat. No.: B12011877
CAS No.: 281191-96-6
M. Wt: 238.24 g/mol
InChI Key: AHWSQQXCPSZAGS-FRKPEAEDSA-N
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Description

1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL is a heterocyclic compound that features a triazole ring and a naphthol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL typically involves the condensation of 4-amino-5-mercapto-4H-1,2,4-triazole with salicylaldehyde derivatives . The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting Schiff base is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize by-products and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the naphthol moiety.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 1-((4H-1,2,4-TRIAZOL-4-YLIMINO)METHYL)-2-NAPHTHOL stands out due to its unique combination of a triazole ring and a naphthol moiety, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its significant biological activities make it a compound of great interest in various research fields.

Properties

CAS No.

281191-96-6

Molecular Formula

C13H10N4O

Molecular Weight

238.24 g/mol

IUPAC Name

1-[(E)-1,2,4-triazol-4-yliminomethyl]naphthalen-2-ol

InChI

InChI=1S/C13H10N4O/c18-13-6-5-10-3-1-2-4-11(10)12(13)7-16-17-8-14-15-9-17/h1-9,18H/b16-7+

InChI Key

AHWSQQXCPSZAGS-FRKPEAEDSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C=NN=C3)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NN3C=NN=C3)O

Origin of Product

United States

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